Melting Point Reduction vs. 4-Hydroxy-2-pyrrolidinone Improves Handling and Purity Control
The acetyl derivative exhibits a melting point of 88–90 °C , compared with 156–159 °C for the parent 4-hydroxy-2-pyrrolidinone . A 66–69 °C depression in melting point translates to easier melting and dissolution, lower energy input for drying, and sharper melting endotherms that facilitate purity assessment by differential scanning calorimetry.
| Evidence Dimension | Melting point (crystalline solid) |
|---|---|
| Target Compound Data | 88–90 °C (isopropanol solvate) |
| Comparator Or Baseline | 4-Hydroxy-2-pyrrolidinone: 156–159 °C |
| Quantified Difference | ΔTm ≈ -66 to -69 °C |
| Conditions | Reported melting ranges from supplier certificates; acetyl derivative data from Chem960, alcohol data from ChemImpex. |
Why This Matters
A lower melting point simplifies post-reaction workup, reduces thermal degradation risk during solvent removal, and provides a more reliable purity criterion, which is critical for procurement of multi-gram batches for medicinal chemistry campaigns.
